(2-tert-Butoxycarbonylamino-thiazol-4-ylmethyl)-phosphonic acid diethyl ester
Overview
Description
This compound, also known as N-Boc-2-amino-4-thiazolacetic Acid or {2-[(tert-butoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid, has a molecular weight of 258.29 . It is a solid substance that is white to almost white in color .
Molecular Structure Analysis
The molecular formula of this compound is C10H14N2O4S . The InChI code is 1S/C10H14N2O4S/c1-10(2,3)16-9(15)12-8-11-6(5-17-8)4-7(13)14/h5H,4H2,1-3H3,(H,13,14)(H,11,12,15) .Physical and Chemical Properties Analysis
This compound has a melting point of 166.0 to 170.0 °C . It is hygroscopic, meaning it absorbs moisture from the air . It should be stored under inert gas .Scientific Research Applications
Applications in Organic Synthesis and Polymerization
Stepwise Unidirectional Synthesis of Oligophenylenevinylenes : Related phosphonic acid diethyl esters have been used in the synthesis of oligophenylenevinylenes, which were then tested as active materials in photovoltaic cells, showing conversion efficiencies in the range of 0.5-1% in blends with a soluble C(60) derivative (Jørgensen & Krebs, 2005).
Synthesis of Polyamic Acid Di-tert-Butyl Esters : Direct polycondensation using similar phosphonic acid esters was successfully applied to synthesize polyamic acid tert-butyl esters, which are readily soluble and can be used to cast uniform films (Ueda & Mori, 1993).
Polymerization of Glycidyl Phenyl Ether : Novel phosphonic acid esters, including similar compounds, were used as initiators in the polymerization of glycidyl phenyl ether, serving as thermally latent initiators in the presence of ZnCl2 (Kim, Sanda, & Endo, 1999).
Applications in Catalysis and Material Science
Catalysis in Multi-Component Reactions : Phosphonic acid diethyl esters have been used as catalysts in multi-component reactions, such as the synthesis of (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl ester derivatives (Gaikwad et al., 2011; Gaikwad et al., 2019).
Helicity Induction in Polymers : Stereoregular poly(phenylacetylene)s bearing phosphonic acid residues, similar to the compound , were used to form helical conformations upon complexation with chiral amines. This demonstrates potential applications in chiral material science (Onouchi et al., 2004).
Miscellaneous Applications
Synthesis of Bioactive Compounds : Related phosphonate esters have been synthesized and investigated for various potential bioactive applications, such as anticancer agents, by conducting molecular docking studies (Gaikwad et al., 2019).
Synthesis of Bis-Phosphonic Acid Derivatives : 1-Amino-1,1-bis-phosphonates, similar to the compound of interest, have been synthesized for various applications, including as potential antioxidants (Bekker, Chukanov, & Grigor’ev, 2013).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[4-(diethoxyphosphorylmethyl)-1,3-thiazol-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N2O5PS/c1-6-18-21(17,19-7-2)8-10-9-22-11(14-10)15-12(16)20-13(3,4)5/h9H,6-8H2,1-5H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMKHTREJPFRMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CSC(=N1)NC(=O)OC(C)(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N2O5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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